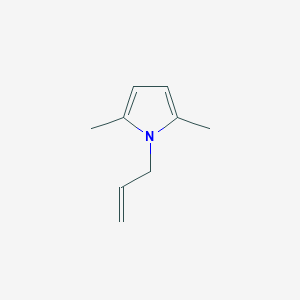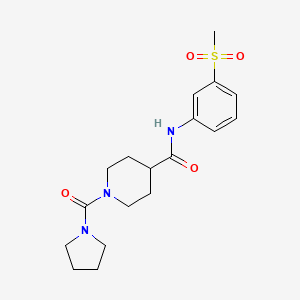
3,3,3-trifluoro-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-trifluoro-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)propanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as TPQP and is synthesized using a specific method that involves several steps. In
Wissenschaftliche Forschungsanwendungen
TPQP has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for drug development. TPQP has also been shown to modulate the activity of certain ion channels, making it a potential tool for studying ion channel function.
Wirkmechanismus
The mechanism of action of TPQP involves its interaction with specific enzymes, receptors, and ion channels. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. TPQP has also been shown to modulate the activity of certain receptors such as the nicotinic acetylcholine receptor and the GABA receptor. Additionally, TPQP has been shown to modulate the activity of certain ion channels such as the voltage-gated sodium channel and the calcium-activated potassium channel.
Biochemical and Physiological Effects
TPQP has been shown to have various biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which can enhance cognitive function. TPQP has also been shown to modulate the activity of certain neurotransmitters such as dopamine and serotonin, which can affect mood and behavior. Additionally, TPQP has been shown to modulate the activity of certain ion channels, which can affect membrane potential and cellular excitability.
Vorteile Und Einschränkungen Für Laborexperimente
TPQP has several advantages and limitations for lab experiments. One advantage is its potent inhibitory activity against certain enzymes and receptors, which can make it a valuable tool for studying their function. Another advantage is its ability to modulate the activity of certain ion channels, which can be useful for studying membrane potential and cellular excitability. One limitation is its potential toxicity, which can limit its use in certain experiments. Another limitation is its limited availability, which can make it difficult to obtain for certain studies.
Zukünftige Richtungen
There are several future directions for the study of TPQP. One direction is the development of TPQP-based drugs for the treatment of various diseases such as Alzheimer's disease and Parkinson's disease. Another direction is the study of TPQP's effects on ion channels and their potential applications in the treatment of various neurological disorders. Additionally, further studies are needed to fully understand the mechanisms of action of TPQP and its potential applications in various fields.
Conclusion
In conclusion, TPQP is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis involves several steps that require the use of specific reagents and equipment. TPQP has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for drug development. TPQP has also been shown to modulate the activity of certain ion channels, making it a potential tool for studying ion channel function. Further studies are needed to fully understand the mechanisms of action of TPQP and its potential applications in various fields.
Synthesemethoden
The synthesis of TPQP involves several steps that require the use of specific reagents and equipment. The first step involves the reaction of 2,3-dichloroquinoxaline with pyrrolidine in the presence of a base such as potassium carbonate. This reaction results in the formation of 2,3-bis(pyrrolidin-1-yl)quinoxaline. The second step involves the reaction of 2,3-bis(pyrrolidin-1-yl)quinoxaline with 3,3,3-trifluoropropionyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of TPQP.
Eigenschaften
IUPAC Name |
3,3,3-trifluoro-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O/c16-15(17,18)9-12(23)21-13-14(22-7-3-4-8-22)20-11-6-2-1-5-10(11)19-13/h1-2,5-6H,3-4,7-9H2,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMMESTWSXGZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3N=C2NC(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(furan-2-yl)-1H-pyrazol-3-yl]-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7547878.png)



![3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide](/img/structure/B7547908.png)
![3,5-difluoro-N-[3-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]benzenesulfonamide](/img/structure/B7547910.png)



![Ethyl 4-[[3-(3-cyclopropyl-4,5-dihydroxy-2-oxoimidazol-1-yl)phenyl]sulfamoyl]benzoate](/img/structure/B7547933.png)
![3-[3-[(E)-(3-oxo-1H-inden-2-ylidene)methyl]phenoxy]propanoic acid](/img/structure/B7547940.png)
![2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide](/img/structure/B7547948.png)
![3-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7547957.png)
![4-fluoro-3-methyl-N-[(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B7547977.png)